molecular formula C24H20N4O3 B2545898 5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359484-24-4

5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2545898
CAS No.: 1359484-24-4
M. Wt: 412.449
InChI Key: FLHDOYUITHDHDF-UHFFFAOYSA-N
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Description

The compound 5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2-(4-methoxyphenyl)-5-methyloxazol-4-ylmethyl group and a phenyl ring at position 2. Its synthesis typically involves multi-component one-pot reactions, as demonstrated in studies using acetic anhydride to generate derivatives . Structural elucidation relies on spectral analysis (e.g., NMR, IR), confirming the integration of oxazole and pyrazinone moieties, which are critical for its electronic and steric properties .

Properties

IUPAC Name

5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-16-21(25-23(31-16)18-8-10-19(30-2)11-9-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHDOYUITHDHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the various aspects of its biological activity, including synthesis methods, mechanisms of action, and specific case studies demonstrating its efficacy.

The compound's molecular formula is C24H24N4O3C_{24}H_{24}N_4O_3 with a molecular weight of approximately 440.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC24H24N4O3C_{24}H_{24}N_4O_3
Molecular Weight440.5 g/mol
IUPAC NameThis compound
CAS Number941950-35-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Combining substituted phenyl hydrazines with oxazole derivatives under acidic or basic conditions.
  • Cyclization Reactions : Formation of the pyrazolo[1,5-a]pyrazine ring through intramolecular cyclization.
  • Functional Group Modifications : Introduction of methoxy and methyl groups via electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : The compound can bind to cellular receptors, modulating signal transduction pathways.
  • DNA/RNA Interaction : Potential intercalation into DNA or RNA may affect gene expression and cellular proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrazolo compounds. For instance, compounds containing the pyrazolo[1,5-a]pyrazine structure have shown promising results against various cancer cell lines:

  • Case Study : A related compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting IC50 values lower than that of standard chemotherapeutics like cisplatin . The mechanism involved apoptosis induction through caspase activation and modulation of key proteins such as p53 and NF-kB.

Antimicrobial Activity

Compounds similar in structure have also been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds exhibit significant antibacterial activity against a range of pathogens, suggesting their potential as antibiotic agents .

Comparative Studies

Several studies have compared the biological activity of this compound with other derivatives:

Compound NameIC50 (µM)Activity Type
5-{1-[(4-chlorophenyl)sulfonyl]}pyrazole derivative2.14Anticancer
Pyrazolo[1,5-a]pyrazin derivatives0.63Antimicrobial
Cisplatin21.25Standard Chemotherapy

These findings illustrate that certain derivatives possess enhanced activity compared to established drugs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name Core Structure Key Substituents Molecular Formula (Estimated) Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-Methoxyphenyl)-5-methyloxazol-4-ylmethyl, 2-phenyl C23H20N4O3 ~400 Methoxy group enhances electron donation; oxazole improves metabolic stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-Fluorobenzyl, 4-fluorophenyl, hydroxymethyl C21H16F2N3O2 345.4 Fluorine increases electronegativity; hydroxymethyl enhances solubility
5-((2-(2-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 2-Ethoxyphenyl (oxazole), 2-methoxyphenyl C24H24N4O4 ~432 Ethoxy group increases lipophilicity; ortho-substitution alters steric interactions
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenylmethyl, 2-methoxyphenyl C20H16FN3O2 ~349 Fluorine improves membrane permeability; methoxy at position 2 modifies binding
MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl, phenyl C19H15N3O2 317.34 Pyrimidinone core may alter hydrogen-bonding patterns compared to pyrazinone

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